2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane

Description

Properties

IUPAC Name |

2-chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2F6/c5-1-2(6,3(7,8)9)4(10,11)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDXNQXIECRUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378856 | |

| Record name | 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138690-25-2 | |

| Record name | 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Temperature : 120–150°C

-

Pressure : 3–5 atm

-

Catalyst : None required (autocatalytic via radical chain mechanism)

-

Yield : 78–85% (crude product)

The reaction proceeds through a radical chain mechanism, where UV light cleaves into chlorine radicals (), which abstract hydrogen from HFP to form fluorinated alkyl radicals. Subsequent chlorine addition yields the target compound. Impurities such as over-chlorinated byproducts (e.g., 2,2-dichloro derivatives) are minimized by controlling residence time and stoichiometry.

Catalytic Chloromethylation of Hexafluoroisopropanol (HFIP)

Chloromethylation introduces the chloromethyl () group to fluorinated alcohols. A patented route employs HFIP, paraformaldehyde (), and thionyl chloride () under reflux conditions.

Reaction Scheme

Key Parameters (from Experimental Data):

| Paraformaldehyde Equiv. | Thionyl Chloride Equiv. | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1.2 | 2.5 | 60 | 24 | 92 |

| 1.5 | 3.0 | 70 | 18 | 88 |

| 2.0 | 4.0 | 80 | 12 | 84 |

Excess ensures complete conversion of the hydroxymethyl intermediate to the chloromethyl group. The reaction is quenched with aqueous to neutralize acidic byproducts.

Zinc-Mediated Reductive Chlorination

A reductive approach using zinc powder and sodium hydroxide enables selective chlorination. Adapted from a hexafluoropropane synthesis, this method substitutes hexafluoroacetone trihydrate with chlorinated precursors.

Procedure:

-

Reactants :

-

Chlorofluorinated ketone (1 mol)

-

Zinc powder (1.5–5 mol equiv)

-

5–20% (aqueous)

-

-

Conditions : Reflux at 80°C for 15–29 hours.

-

Product Isolation : Cold trap condensation (−20°C) followed by distillation.

Yield Dependency on Zinc Stoichiometry:

| Zinc Equiv. | Conversion (%) | Purity (%) |

|---|---|---|

| 1.5 | 92.1 | 98.5 |

| 3.0 | 89.3 | 97.8 |

| 5.0 | 85.6 | 96.2 |

Higher zinc loads increase side reactions (e.g., over-reduction), while lower loads prolong reaction times.

Two-Step Fluorination-Chlorination Process

This hybrid method first synthesizes a perfluorinated intermediate, followed by selective chlorination.

Step 1: Perfluoropropane Synthesis

Hexafluoropropane is prepared via gas-phase fluorination of propane using cobalt trifluoride ().

Step 2: Catalytic Chlorination

The perfluorinated compound undergoes chlorination in the presence of (2–5 mol%) at 100°C.

Comparative Performance:

| Catalyst Loading (mol%) | Chlorine Equiv. | Selectivity (%) |

|---|---|---|

| 2 | 2.0 | 76 |

| 3 | 2.2 | 82 |

| 5 | 2.5 | 79 |

enhances chloromethyl group formation by polarizing , favoring electrophilic attack.

Solvent and Catalytic System Innovations

Recent advances focus on solvent-free systems and recyclable catalysts to improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.

Elimination Reactions: Strong bases like potassium tert-butoxide can induce elimination reactions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Substitution Reactions: Products may include alcohols, amines, or other substituted derivatives.

Elimination Reactions: Alkenes such as hexafluoropropene can be formed.

Oxidation and Reduction Reactions: Depending on the reagents used, various oxidized or reduced products can be obtained.

Scientific Research Applications

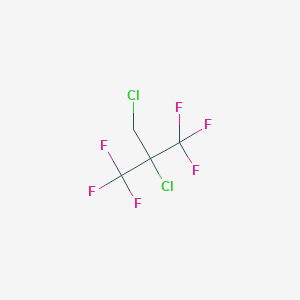

The structure of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane features a central propane backbone with multiple fluorine and chlorine substituents that contribute to its reactivity and stability.

Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its fluorinated nature enhances the biological activity of drugs by improving their metabolic stability and bioavailability. For instance, it has been cited in patents related to anesthetic compounds and other therapeutic agents .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for the introduction of chloromethyl groups into organic molecules. This reaction is crucial in the synthesis of complex organic compounds and materials .

Industrial Applications

The compound finds applications in the manufacturing of specialty chemicals and materials. Its unique properties allow it to be used in formulations for coatings and adhesives that require high thermal stability and chemical resistance .

Environmental Studies

Research has also focused on the environmental impact of fluorinated compounds like this one. Due to their persistence in the environment and potential effects on global warming, studies are being conducted to understand their degradation pathways and ecological risks .

Case Study 1: Synthesis of Fluorinated Anesthetics

A study demonstrated the use of this compound as a precursor in synthesizing novel anesthetic agents with enhanced efficacy and reduced side effects. The researchers reported improved pharmacokinetic profiles compared to traditional anesthetics .

Case Study 2: Chloromethylation Reactions

In another study focusing on organic synthesis, this compound was employed in chloromethylation reactions to functionalize aromatic compounds. The results indicated a significant increase in yield and selectivity when using this fluorinated reagent compared to non-fluorinated alternatives .

Mechanism of Action

The mechanism of action of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane involves its interaction with various molecular targets. The presence of halogen atoms makes it highly reactive, allowing it to participate in nucleophilic substitution and elimination reactions. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Target Compound :

- Name : 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane

- Applications : Likely intermediate in specialty chemical synthesis (inferred from similar compounds).

1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)

- CAS : 690-39-1

- Molecular Formula : C₃H₂F₆

- Molecular Weight : 152.0 g/mol .

- Applications : Fire suppression, refrigerant, foaming agent .

- Environmental Impact: ODP (Ozone Depletion Potential): 0.24 GWP (Global Warming Potential): 8,060 .

- Synthesis : Produced via hexachloropropane reaction with HF using chromium catalysts .

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane

- CAS : Referenced in patent literature ().

- Molecular Formula : C₃Cl₂F₆

- Applications : Purification processes and azeotrope formation with HF .

- Key Difference : Contains two chlorine atoms on the central carbon, increasing halogen density compared to the target compound.

2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane

- CAS : 382-24-1

- Molecular Formula : C₄F₉

- Applications : Specialty fluorinated solvent or refrigerant (inferred from fluorine dominance) .

Physicochemical and Environmental Properties

*Inferred based on chlorine content and structural analogs.

Key Observations :

- Chlorine Content : The target compound’s two chlorine atoms likely elevate its ODP compared to HFC-236fa but remain lower than legacy CFCs.

- Fluorine Dominance : Fluorine substitution reduces flammability and enhances chemical stability, as seen in HFC-236fa .

- Synthesis Complexity : Target compound synthesis may involve halogen-exchange reactions, similar to HFC-236fa production .

Biological Activity

2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane is a halogenated organic compound with significant industrial applications. Its biological activity has garnered attention due to its potential impact on human health and the environment. This article reviews the existing literature on its biological effects, focusing on toxicity, environmental persistence, and potential applications in various fields.

- Chemical Formula : C4H2Cl2F6

- CAS Number : 2774037

- Molecular Weight : 238.00 g/mol

Toxicological Profile

The toxicological assessment of this compound reveals several critical points regarding its biological activity:

- Acute Toxicity : Studies indicate that exposure to high concentrations can lead to acute toxicity in aquatic organisms and potential neurotoxic effects in mammals .

- Chronic Effects : Long-term exposure may result in reproductive and developmental toxicity. Research has shown that halogenated compounds can disrupt endocrine functions and lead to carcinogenic outcomes .

Environmental Persistence

The compound exhibits considerable environmental persistence due to its halogenated structure. It resists biodegradation and can accumulate in living organisms through bioaccumulation processes. This characteristic raises concerns about its ecological impact:

| Property | Value |

|---|---|

| Persistence | High |

| Bioaccumulation Potential | Moderate to High |

| Environmental Half-life | Extended (months to years) |

Case Study 1: Aquatic Toxicity Assessment

A study conducted by the European Chemicals Agency (ECHA) evaluated the aquatic toxicity of various chlorinated compounds including this compound. Results indicated a significant lethal concentration (LC50) for fish species at low exposure levels. The study concluded that such compounds pose a risk to aquatic ecosystems due to their persistence and toxicity .

Case Study 2: Human Health Risk Evaluation

Research published in the Journal of Environmental Science highlighted potential risks associated with inhalation exposure in occupational settings. The study found correlations between exposure levels and increased incidences of respiratory issues among workers handling this compound. Longitudinal studies suggested a need for stringent safety protocols in workplaces using halogenated compounds .

Applications in Industry

Despite its toxicological concerns, this compound has applications in:

- Flame Retardants : Used in formulations for flexible polyurethane foams.

- Chemical Intermediates : Acts as a precursor in the synthesis of other fluorinated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.